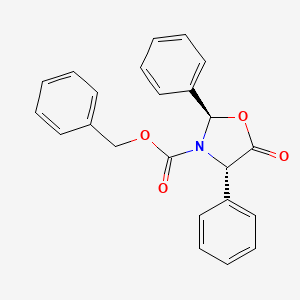

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Description

Properties

IUPAC Name |

benzyl (2R,4S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHAXUDTXAGDSL-LEWJYISDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171805 | |

| Record name | Phenylmethyl (2R,4S)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205654-80-4 | |

| Record name | Phenylmethyl (2R,4S)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205654-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R,4S)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the reaction of benzylamine with a suitable oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted oxazolidines.

Scientific Research Applications

Chemistry

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it useful in developing new compounds with specific properties.

Biology

Research has indicated that this compound exhibits potential biological activity , including interactions with biomolecules. Studies focus on its role in enzyme modulation and its effects on cellular pathways.

Medicine

The compound is under investigation for its therapeutic properties , particularly:

- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria.

- Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique functional groups allow for the creation of innovative products that could enhance performance in various applications.

Case Studies

-

Antimicrobial Study :

- A study evaluated the compound's effectiveness against Gram-positive bacteria. Results indicated a significant inhibition of bacterial growth at certain concentrations.

-

Anticancer Research :

- In vitro assays were conducted on various cancer cell lines to assess cytotoxicity. The compound demonstrated promising results in reducing cell viability in a dose-dependent manner.

Mechanism of Action

The mechanism of action of (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

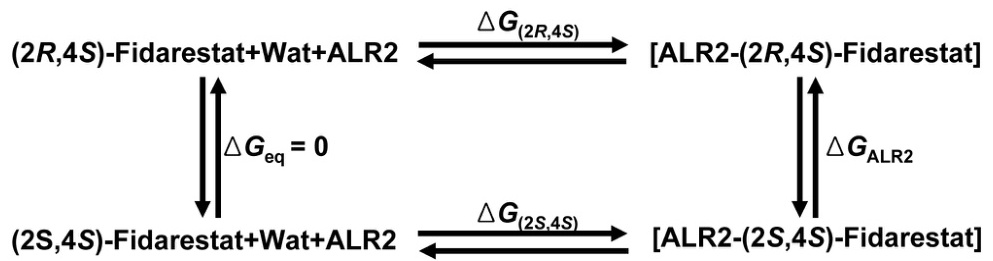

Stereoisomeric Variants

(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate

- Key difference : Stereochemical inversion at positions 2 and 4.

- Impact : Altered binding affinity in enzymatic systems. For example, studies on Fidarestat isomers (a related aldose reductase inhibitor class) show that stereochemistry significantly affects free energy of binding (ΔΔG) to ALR2. The (2R,4S) isomer may exhibit stronger binding due to optimized spatial interactions compared to (2S,4S) or (2S,4R) forms .

- Synthesis : Often synthesized alongside the (2R,4S) isomer, requiring chiral resolution techniques for separation .

(2R,4R)-Benzyl 4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate

- Structural differences: Replacement of the phenyl group at position 4 with a methyl group. Simplified molecular formula: C18H17NO4 (MW: 311.33 g/mol) .

Substituted Derivatives

(2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

- Modification : Addition of a trifluoromethyl-substituted ethoxymethyl group at position 4.

- Impact: Increased lipophilicity due to CF3 groups, enhancing membrane permeability. Potential for improved pharmacokinetics in drug design .

- Applications : Used in high-value pharmaceutical intermediates, reflecting its specialized synthesis requirements .

Benzyl (2S,4S)-4-hexyl-2-(2-methyl-2-propanyl)-5-oxo-1,3-oxazolidine-3-carboxylate

- Structural changes: Hexyl chain at position 4 and a tert-butyl group at position 2. Molecular formula: C22H31NO4 (MW: 373.49 g/mol) .

- Properties: Enhanced hydrophobicity due to the hexyl chain, favoring non-polar solvents.

Functional Group Variations

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

- Stereochemistry-Driven Bioactivity: The (2R,4S) configuration in oxazolidinones enhances binding to targets like ALR2 due to optimal spatial alignment, as demonstrated in Fidarestat studies .

- Substituent Effects : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility, whereas alkyl chains (e.g., hexyl) increase lipophilicity .

- Safety Profiles : Hazard classifications vary significantly even among isomers, emphasizing the need for stereochemical purity in pharmaceutical applications .

Biological Activity

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a chemical compound with the molecular formula C23H19NO4 and a molecular weight of 373.4 g/mol. It belongs to the class of oxazolidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : Benzyl (2R,4S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

- Molecular Formula : C23H19NO4

- Molecular Weight : 373.4 g/mol

- CAS Number : 205654-80-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic properties. The compound exhibits various biological effects that can be attributed to its ability to interact with specific molecular targets.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways and biological responses.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Antimicrobial Activity : Studies indicate that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers after 48 hours of treatment. This suggests that the compound may act through both direct cytotoxic effects and modulation of signaling pathways associated with cell survival.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate?

- Methodology :

- Step 1 : Utilize oxazolidinone ring formation via cyclocondensation of chiral β-amino alcohols with carbonyl compounds.

- Step 2 : Optimize stereochemical control using enantioselective catalysts (e.g., Fe₃O₄@Nano-cellulose–OPO₃H, as demonstrated for analogous oxazolidinones) to achieve the (2R,4S) configuration .

- Step 3 : Characterize intermediates via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity (>98%) .

- Key Challenges : Competing epimerization during benzylation; mitigate via low-temperature (-20°C) reaction conditions .

Q. How is the compound characterized for purity and structural integrity?

- Analytical Workflow :

- HPLC : Assess purity (≥98%) using a C18 column with acetonitrile/water gradients .

- NMR : Confirm stereochemistry via coupling constants (e.g., for vicinal protons) and NOE correlations .

- Mass Spectrometry : Validate molecular weight (370.4 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols are critical for handling this compound?

- PPE Requirements : Lab coat, nitrile gloves, and ANSI Z87.1-compliant eye protection .

- Emergency Procedures :

- Inhalation : Immediate relocation to fresh air; monitor for respiratory distress .

- Skin Contact : Rinse with water for 15 minutes; avoid organic solvents to prevent enhanced absorption .

Advanced Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Refinement Strategies :

- Use SHELXL for small-molecule refinement, incorporating Hirshfeld atom refinement (HAR) to address electron density ambiguities .

- Apply Cremer-Pople puckering parameters to quantify ring puckering deviations (e.g., amplitude and phase angle ) .

Q. What computational methods predict the compound’s reactivity in asymmetric catalysis?

- DFT Workflow :

- Step 1 : Optimize geometry at the B3LYP/6-31G(d) level.

- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxazolidinone ring .

- Step 3 : Simulate transition states for benzyl group transfer using QM/MM hybrid methods .

Q. How to optimize catalytic efficiency in oxazolidinone synthesis?

- Experimental Design :

- Catalyst Screening : Test Fe₃O₄@Nano-cellulose–OPO₃H (yield: 92%) vs. traditional Lewis acids (e.g., ZnCl₂: yield 78%) under identical conditions .

- Reaction Table :

| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Fe₃O₄@Nano-cellulose | 25 | 92 | 99 |

| ZnCl₂ | 25 | 78 | 85 |

- Recovery : Magnetic separation of Fe₃O₄ catalyst reduces loss (<5% per cycle) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.